molecular formula C9H9ClN2 B1628624 Quinolin-3-amine hydrochloride CAS No. 65259-40-7

Quinolin-3-amine hydrochloride

Cat. No.: B1628624
CAS No.: 65259-40-7
M. Wt: 180.63 g/mol
InChI Key: LHJPZMGHTSQVLC-UHFFFAOYSA-N
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Description

Quinolin-3-amine hydrochloride (CAS 65259-40-7) is an important organic compound with the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol . It serves as a versatile building block in chemical synthesis and pharmaceutical research. In recent studies, the N-(2-arylethyl)quinolin-3-amine skeleton, derived from this compound, has been identified as a promising scaffold for developing novel anti-mycobacterial lead compounds, showing potent activity against Mycobacterium bovis BCG . Furthermore, its derivatives are extensively explored in medicinal chemistry, demonstrating potential biological activities such as antimicrobial and anticancer properties . It also acts as a key precursor for ligands in catalysis; for instance, its Schiff base complexes with Palladium(II) have been successfully employed as efficient catalysts for Suzuki-Miyaura carbon-carbon coupling reactions in aqueous and organic media . The crystalline structure of the base compound, Quinolin-3-amine, has been characterized, revealing zigzag chains formed by N-H···N hydrogen bonds, which is valuable information for material sciences . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care, noting that the compound may cause skin and serious eye irritation .

Properties

IUPAC Name

quinolin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJPZMGHTSQVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598521
Record name Quinolin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65259-40-7
Record name Quinolin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Quinolin 3 Amine and Its Derivatives

Strategic Approaches to Quinoline (B57606) Ring System Construction

The synthesis of the quinoline core is a fundamental aspect of accessing quinolin-3-amine and its analogs. Modern organic synthesis has provided a variety of powerful methods to construct this bicyclic heterocycle with high efficiency and control over substitution patterns.

Reductive Transformations for Amine Introduction

Reductive methods offer a direct route to introduce the crucial amine functionality at the C3 position of the quinoline ring. A common strategy involves the reduction of a nitro group, which can be incorporated into a precursor that subsequently undergoes cyclization to form the quinoline system. For instance, the reductive heterocyclization of 3-(2-nitrophenyl)isoxazoles using zinc or iron dust in acetic acid provides a pathway to quinoline-4-amines, a closely related scaffold. nih.gov This method highlights the power of using a reducible functional group to drive both the cyclization and the formation of the amino group. nih.gov

Another approach involves the reduction of a cyano group. For example, 2-chloro-3-cyanoquinoline can be reduced with lithium aluminum hydride to yield (2-chloroquinolin-3-yl)methanamine. derpharmachemica.com While this provides a methylamine (B109427) at the 3-position, it demonstrates the principle of introducing an amino-functionalized substituent via reduction.

Reductive amination has also been employed in the synthesis of aminosteroids, showcasing its versatility. researchgate.net This reaction, often utilizing reagents like sodium borohydride (B1222165) in the presence of carboxylic acids, can effectively form C-N bonds from a ketone or aldehyde and an amine. researchgate.net This principle can be conceptually applied to quinoline precursors.

Annulation and Cyclization Reactions

Annulation and cyclization reactions are powerful tools for constructing the quinoline ring system from simpler acyclic or monocyclic precursors. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single or sequential process.

Rhodium-Catalyzed Annulation: Rhodium catalysis has been utilized in the synthesis of quinoline derivatives. While specific examples for quinolin-3-amine are not detailed in the provided search results, rhodium catalysts are known to mediate various annulation reactions, such as the [3+3] annulation of anilines and allyl alcohols. mdpi.com

Oxidative Cyclization: A notable advancement is the manganese(III) acetate-mediated oxidative radical cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. acs.orgacs.org This method allows for the simultaneous formation of an amino group and two C-C bonds, leading to polysubstituted quinolin-3-amines under mild conditions. acs.orgacs.org This approach is distinguished by its atom economy and the ability to construct the quinoline core during the radical cyclization process. acs.orgacs.org

Another strategy involves the photo-induced oxidation [4+2] cyclization of N-H imines and olefins, which has been achieved using a photoredox/cobalt oxime dual catalytic system to form multi-substituted 3,4-dihydroisoquinolines, a related heterocyclic system. mdpi.com

The table below summarizes key features of selected annulation and cyclization reactions for quinoline synthesis.

Reaction TypeCatalyst/ReagentKey Features
Oxidative Radical CyclizationMn(III) acetateForms polysubstituted quinolin-3-amines from 2-(2-isocyanophenyl)acetonitriles and organoboron reagents; mild conditions. acs.orgacs.org
Reductive HeterocyclizationZn or Fe dust in HOAcConverts 3-(2-nitrophenyl)isoxazoles to quinoline-4-amines. nih.gov
Photo-induced [4+2] CyclizationPhotoredox/Cobalt OximeSynthesizes multi-substituted 3,4-dihydroisoquinolines from N-H imines and olefins. mdpi.com

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to generate complex products, such as quinoline derivatives. researchgate.netresearchgate.netajol.info These reactions are prized for their atom economy, step economy, and the ability to rapidly generate molecular diversity. researchgate.netajol.info

The Povarov reaction, a classic MCR, involves the reaction of anilines, aldehydes, and activated alkenes to produce tetrahydroquinolines. beilstein-journals.org These tetrahydroquinoline products can then be oxidized using reagents like manganese dioxide to yield the corresponding quinolines. beilstein-journals.org

More direct MCR approaches to quinoline systems have also been developed. For instance, a three-component reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile (B47326) has been reported. rsc.org Another example is the synthesis of pyrazolo[3,4-b]quinoline and benzo[b] Current time information in Bangalore, IN.moldb.comnaphthyridine derivatives from 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728). mdpi.comnih.gov

Regioselective Functionalization and Derivatization Strategies

Once the quinoline-3-amine core is synthesized, further functionalization is often necessary to access a wider range of derivatives with tailored properties. Regioselective C-H functionalization has emerged as a powerful tool for directly modifying the quinoline ring without the need for pre-functionalized substrates.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a cornerstone of modern C-H functionalization chemistry. The 8-aminoquinoline (B160924) group can act as a directing group, facilitating the functionalization of C-H bonds at specific positions. rhhz.net While much of the work has focused on other positions, the principles are relevant. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to be highly selective for the C8 position, a deviation from the more common C2 selectivity. acs.org This selectivity is influenced by electronic and steric factors, as well as the solvent. acs.org

The functionalization can also be directed by other groups. For example, the use of a quinoline-based ligand was crucial for the palladium-catalyzed β-fluoro-α-amino acid synthesis. rhhz.net

Cobalt-Catalyzed Aminoquinoline-Directed Functionalization

Cobalt catalysis offers a more sustainable and cost-effective alternative to palladium for C-H functionalization. The 8-aminoquinoline moiety has proven to be an effective directing group for cobalt-catalyzed transformations. shu.ac.uknih.govacs.org This approach has been successfully applied to the functionalization of phosphinic amide sp2 C-H bonds, where coupling with alkynes, alkenes, and allyl pivalate (B1233124) has been demonstrated. nih.govacs.org

Mechanistic studies have revealed that these cobalt-catalyzed reactions can proceed through various catalytic cycles, including Co(I)/Co(III) and those involving formal Co(IV) species, depending on the coupling partner. nih.gov A key step often involves the formation of a cobaltacycle intermediate.

A notable example is the cobalt-catalyzed remote C5 nitration of 8-aminoquinolines, which operates through a single electron transfer mechanism. shu.ac.uk This highlights the ability of cobalt to mediate functionalization at positions distant from the directing group.

The table below provides an overview of selected C-H functionalization methods for quinoline derivatives.

CatalystDirecting GroupFunctionalizationPosition
PalladiumN-oxideArylationC8
Cobalt8-AminoquinolineNitrationC5
Cobalt8-AminoquinolineCoupling with alkynes/alkenesortho to directing group

Introduction of Diverse Substituents on the Quinoline Core

The functionalization of the quinolin-3-amine scaffold is crucial for modulating its physicochemical and biological properties. Modern synthetic strategies offer versatile pathways to introduce a variety of substituents at different positions on the quinoline ring system.

A modular and highly efficient protocol for generating polysubstituted quinolin-3-amines involves the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. acs.org This method, promoted by a mild one-electron oxidant like manganese(III) acetate, proceeds through a radical process. Its key advantage lies in its practicality, mild reaction conditions, and broad functional group compatibility, enabling the direct construction of complex quinoline derivatives. acs.org

Another approach begins with the hydrolytic cleavage of the pyrimidine (B1678525) ring in pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones. This process yields 2-(methylamino)quinoline-3-carboxamides, effectively introducing substituents at both the C2 and C3 positions. nuph.edu.ua The initial pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones are synthesized from the condensation of 1,3-dimethyl-6-piperidinyl-5-formyluracil with various aromatic amines, allowing for substituent diversity on the benzo part of the quinoline core. nuph.edu.ua For instance, reactions with ortho- and para-substituted anilines proceed regioselectively, placing substituents at the C7 and C9 positions, respectively. nuph.edu.ua

Direct substitution on a pre-formed quinoline ring is also a viable strategy. For instance, nucleophilic substitution reactions on 3-chloroquinoline (B1630576) with various amines can be used to synthesize N-substituted quinolin-3-amines. The reactivity of the C-Cl bond at the 3-position facilitates this transformation.

The table below summarizes various methodologies for introducing diverse substituents onto the quinoline core to generate quinolin-3-amine derivatives.

Methodology Starting Materials Key Reagents Substituents Introduced Positions Reference
Oxidative Radical Cyclization2-(2-Isocyanophenyl)acetonitriles, Organoboron reagentsMn(III) acetateAlkyl, Aryl groupsPolysubstituted acs.org
Pyrimidine Ring Cleavage1,3-Dimethyl-6-piperidinyl-5-formyluracil, Aromatic aminesBase for hydrolysisMethylamino, Carboxamide, various aryl substituentsC2, C3, C7, C9 nuph.edu.ua
N-alkylation of AmineQuinolin-3-amine, 5-Bromopentanoyl chloride, ArylpiperazinesBase5-(4-Arylpiperazin-1-yl)pentanamideC3-NH₂ bohrium.com
Nucleophilic Substitution3-Chloroquinoline, AminesBase (e.g., K₂CO₃)Various amine functionalitiesC3

Green Chemistry Principles and Sustainable Synthesis Routes in Quinolin-3-amine Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines, aiming to reduce environmental impact through the use of safer solvents, reusable catalysts, and more efficient reactions. These sustainable approaches are applicable to the synthesis of quinolin-3-amine and its derivatives.

A cornerstone of green synthesis is the use of environmentally benign solvents. Water and ethanol (B145695) are frequently employed as green alternatives to volatile organic compounds. rsc.orgtandfonline.com For instance, the synthesis of spiro-quinolines has been successfully achieved in an ethanol:water mixture. tandfonline.com Similarly, the efficient synthesis of 4-ferrocenyl quinoline derivatives has been reported using water as the solvent. tandfonline.com

Ionic liquids (ILs) are gaining prominence as recyclable catalysts and solvent systems. The use of [Et₃NH][HSO₄] has been reported as an efficient, air and water-stable, and reusable catalyst for Knoevenagel condensation to produce quinoline derivatives. acs.org This methodology offers advantages such as short reaction times, excellent yields, and simple operational procedures. acs.org Furthermore, novel glucose-derived ionic liquids have been used in conjunction with a copper catalyst for the one-pot sustainable synthesis of functionalized quinolines, demonstrating high recyclability. rsc.org

The use of heterogeneous and nanocatalysts represents another significant green advancement. Magnetic nanoparticles, such as Fe₃O₄, are particularly attractive because they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. nih.gov These catalysts have been employed in multi-component reactions in water to produce complex quinoline structures, highlighting their efficiency and sustainability. nih.gov

One-pot, multi-component reactions (MCRs) and domino reactions are inherently green as they reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. rsc.orgnih.govelsevierpure.com Secondary amine-mediated domino reactions have been developed for synthesizing substituted quinolines where water is the only byproduct, epitomizing an environmentally benign process. elsevierpure.com

Moreover, the replacement of hazardous reagents with greener alternatives is a key focus. The use of molecular oxygen, often from the air, as a terminal oxidant is a prime example of a green and sustainable approach, replacing traditional, more toxic oxidizing agents. rsc.orgorganic-chemistry.org Metal-free synthesis, where possible, also contributes to a greener process by avoiding potentially toxic and expensive metal catalysts. tandfonline.com

The following table highlights key green chemistry approaches applicable to the synthesis of quinolin-3-amine and its derivatives.

Green Chemistry Principle Specific Approach Examples/Catalysts Advantages Reference
Use of Green SolventsReplacing volatile organic solventsWater, Ethanol, Water:Ethanol mixturesReduced toxicity, improved safety, low cost rsc.orgtandfonline.com
Recyclable CatalystsUse of ionic liquids and magnetic nanocatalysts[Et₃NH][HSO₄], Glucose-based ILs, Fe₃O₄ nanoparticlesCatalyst reusability, reduced waste, operational simplicity rsc.orgacs.orgnih.gov
Atom Economy/Process EfficiencyOne-pot multi-component and domino reactionsSecondary amine catalysis, MCRs in waterFewer steps, less waste, time and energy saving nih.govelsevierpure.com
Use of Safer ReagentsEmploying benign oxidantsMolecular oxygen (O₂ from air)Environmentally friendly, readily available, safe rsc.orgorganic-chemistry.org
Metal-Free SynthesisAvoiding heavy or toxic metal catalystsOrganocatalysis (e.g., secondary amines)Reduced toxicity, lower cost, simplified purification tandfonline.comelsevierpure.com

Medicinal Chemistry and Biological Activities of Quinolin 3 Amine Derivatives

Comprehensive Structure-Activity Relationship (SAR) Investigations

The quinoline (B57606) scaffold is a foundational element in medicinal chemistry, particularly for the development of antimalarial agents. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing these compounds, revealing the specific structural features that govern their biological effects. researchgate.netnih.gov

SAR investigations have identified several key pharmacophoric elements of quinolin-3-amine derivatives that are essential for their biological efficacy. The fundamental N-(2-arylethyl)quinolin-3-amine skeleton has been demonstrated as a promising scaffold for lead compounds. researchgate.netnih.gov The quinoline core structure itself is considered unique and pivotal for activity, with the electron density of the aromatic ring playing a significant role. nih.gov

Key findings from various studies highlight the importance of specific substitutions:

The Quinoline Core and Side Chains: Truncation of more complex, related structures has shown that the 3-substituted quinoline skeleton can be a minimal yet promising scaffold. nih.gov The nature of the side chain attached to the amine group is critical, likely influencing how the molecule is recognized by its biological target. nih.gov For instance, in a series of anti-mycobacterial N-(2-arylethyl)quinolin-3-amines, the 2-naphthyl analog showed good activity, while the 1-naphthyl analog had markedly reduced activity, underscoring the importance of the side chain's specific structure. nih.gov

The Amine Group at C-2 and C-3: For certain biological activities, such as antileishmanial effects, a hydrogen bond-donating and electron-rich amine at the C-2 position was identified as a requirement for potency. acs.org Replacing this C-2 amino group with hydrogen, chloro, or other groups led to weakly potent compounds. acs.org The presence of a polar amino substituent at C-7 was also found to be critical for potency in some series. acs.org

Substituents at C-3: The group at the C-3 position is a key modulator of activity. In some antileishmanial 3-arylquinolines, substituting the C-3 aryl group with various other aryl or heteroaryl groups showed only minimal differences in potency, regardless of the substituent's electronic characteristics. acs.org However, in other contexts, derivatization at this position using bioactive heterocycles like pyridyl, thiophenyl, and furfuryl units is a strategy to leverage their known antiplasmodial properties. sci-hub.se

Bisquinoline Structures: The generation of bisquinolines, where two quinoline units are linked, has been shown to generally promote antiplasmodial activity when compared to their monoquinoline counterparts. sci-hub.se

The table below summarizes the effect of key structural features on the biological activity of quinolin-3-amine derivatives based on SAR studies.

Structural Feature Modification Impact on Biological Activity Reference
Core Scaffold N-(2-arylethyl)quinolin-3-amine skeletonIdentified as a promising scaffold for lead compounds. researchgate.netnih.gov researchgate.netnih.gov
Quinoline Ring Maintained as core structureConsidered unique and pivotal for activity. nih.gov nih.gov
C-2 Position Replacement of amino group with H, Cl, morpholinylResulted in weakly potent inhibitors (antileishmanial). acs.org acs.org
C-3 Side Chain Variation of aryl/heteroaryl groupsShowed minimal differences in potency (antileishmanial). acs.org acs.org
C-7 Position Incorporation of polar amino substituents (e.g., pyrrolidine (B122466), piperidine)Critical for potency in some analogs. acs.org acs.org
Overall Structure Creation of bisquinoline derivativesGenerally promotes antiplasmodial activity compared to monoquinolines. sci-hub.se sci-hub.se

Steric Effects: The size and spatial arrangement of substituents (steric hindrance) also play a crucial role. In the synthesis of N-quinolylated amino acid derivatives, a bulky tertiary butyl group near the amino group decreased the reaction yield, demonstrating a clear steric effect. rsc.org Similarly, in a series of antileishmanial compounds, incorporating N-methylpiperazine or morpholine (B109124) groups at the C-7 position reduced potency compared to smaller pyrrolidine or piperidine (B6355638) groups, suggesting the target's binding pocket is sensitive to the size of the substituent. acs.org The rigidity of a scaffold, such as the bicyclic quinuclidine (B89598) compared to the more flexible quinoline, can enhance binding specificity.

The following table details how specific substituent properties affect the activity of quinoline derivatives.

Property Substituent/Modification Observed Effect Reference
Electronic 3,5-dichlorophenyl at C-3High potency and good selectivity (antileishmanial). acs.org acs.org
Electronic Electron-donating groups at positions 5 and 6Accelerated reaction rates in H/D exchange and arylation. acs.org acs.org
Electronic C5-Fluoro with diethyl amineIncreased basicity, potentially enhancing drug accumulation in the parasite vacuole. nih.gov nih.gov
Steric Bulky tertiary butyl group near the reaction siteDecreased reaction yield due to steric hindrance. rsc.org rsc.org
Steric Larger N-methylpiperazine or morpholine at C-7Reduced potency compared to smaller pyrrolidine/piperidine groups. acs.org acs.org
Steric/Electronic ortho-alkoxy substitution on arylsulfonyl moietyIdentified as a key feature required for inhibitory activity in a series of sulfonamides. nih.gov nih.gov

Antimalarial Therapeutics Development

Quinoline-based compounds have long been a cornerstone of antimalarial therapy. nih.gov However, the rise of drug-resistant Plasmodium falciparum strains necessitates the continuous development of new and modified quinoline derivatives. nih.govnih.gov

The primary mechanism of action for many quinoline antimalarials involves disrupting the parasite's processes within its acidic digestive vacuole. nih.govjournals.co.za

Heme Detoxification Interference: During its life stage in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. journals.co.zaresearchgate.net The parasite detoxifies this heme by converting it into an insoluble, non-toxic crystalline pigment called hemozoin (or β-hematin). nih.govresearchgate.net Quinoline-containing drugs accumulate in the acidic digestive vacuole and are thought to interfere with this detoxification process. nih.govontosight.ai They can bind to heme, preventing its conversion to hemozoin. researchgate.netnih.gov This leads to a buildup of toxic heme, which can cause membrane damage and parasite death. researchgate.net SAR studies have established that while the 4-aminoquinoline (B48711) nucleus is the minimum structure for strong heme complexation, a basic amine-containing side chain is required for potent anti-parasitic activity. nih.gov However, some studies note that while many quinoline drugs bind heme, not all are effective antimalarials, suggesting that heme binding is a necessary but not sufficient condition for activity. pnas.org

pH Modulation in Parasitic Vacuoles: The digestive vacuole of the parasite is an acidic compartment, with a pH of around 4.8–5.3. nih.govjournals.co.za As weak bases, quinoline drugs become protonated and trapped within this acidic environment, leading to their accumulation at high concentrations. journals.co.zanih.gov This accumulation can raise the vacuole's pH (alkalinization). nih.gov While this pH modulation was once thought to be a primary mechanism of action, some research suggests it may not be the main cause of parasite death. Studies have shown that the drug concentrations required to cause significant vacuolar alkalinization are often one to two orders of magnitude higher than the concentrations needed for their antimalarial effect. nih.govresearchgate.net This indicates that while pH-dependent accumulation is crucial for concentrating the drug at its site of action, the subsequent alkalinization may be a secondary effect rather than the primary killing mechanism. nih.govresearchgate.net

The increasing resistance of Plasmodium parasites to existing drugs like chloroquine (B1663885) is a major global health challenge. nih.govnih.gov A key strategy to overcome this is the structural modification of the quinoline scaffold to create new analogs that can evade resistance mechanisms. nih.govtandfonline.com

Hybrid Molecules: A prominent approach is the creation of hybrid compounds, which covalently link a quinoline pharmacophore to another biologically active molecule. nih.gov This can result in compounds with dual modes of action or improved properties that circumvent resistance. researchgate.net For example, hybrids have been created by combining quinolines with:

1,3,5-triazine: These hybrids showed antiplasmodial activity against chloroquine-resistant strains. nih.gov

Sulfonamides: Quinoline-sulfonamide hybrids displayed good activity, with some inhibiting parasite growth more effectively than chloroquine or sulfadoxine (B1681781) alone. nih.gov

Atorvastatin (B1662188): Inspired by the known antimalarial activity of atorvastatin, hybrids linking the aminoquinoline moiety with the pyrrole (B145914) of atorvastatin have been designed. nih.gov

Endoperoxides: A combination of mefloquine (B1676156) and 10-trifluoromethyl artemisinin (B1665778) in a single molecule improved metabolic stability and increased activity. mdpi.com

Side Chain Modification: Modifying the side chain of 4-aminoquinolines has been shown to be an effective way to restore activity against chloroquine-resistant strains. nih.govtandfonline.com Incorporating an intermolecular hydrogen-bonding motif or altering the length and basicity of the side chain can help the new molecules avoid the resistance mechanisms that affect chloroquine. nih.gov For instance, increasing the basicity of the compound via side-chain substitution can lead to better accumulation of the drug in the parasite's vacuole. nih.gov

The table below presents examples of structural modifications aimed at overcoming drug resistance.

Strategy Modification Example Resulting Compound/Class Effectiveness against Resistant Strains Reference
Molecular Hybridization Quinoline + 1,3,5-triazine4-aminoquinoline-triazine hybridsActive against chloroquine-resistant (RKL-2) strain. nih.gov nih.gov
Molecular Hybridization Chloroquine + Sulfadoxine pharmacophoresQuinoline-sulfonamide hybridsInhibited P. berghei parasitemia. nih.gov nih.gov
Molecular Hybridization Mefloquine + Artemisinin derivativeCovalent bi-therapy agentImproved metabolic stability and increased activity. mdpi.com mdpi.com
Side Chain Modification Altering the side chain of 4-aminoquinolines"Reversed Chloroquines" (RCQs)Effective at low nanomolar concentrations against both sensitive and resistant strains. nih.gov nih.gov

Combination therapy is a cornerstone of modern malaria treatment, as it can enhance efficacy and delay the emergence of drug resistance. scielo.br Some quinoline derivatives have shown synergistic effects when paired with other antimalarial agents.

A study investigating the interaction between omeprazole (B731) and quinoline drugs found that combinations of omeprazole with quinine (B1679958) were significantly synergistic against P. falciparum. asm.org In contrast, the combination of omeprazole and chloroquine was weakly antagonistic. asm.org This suggests that despite both being quinolines, quinine and chloroquine have different enough actions that they interact differently with a third agent like omeprazole. asm.org The synergistic effect of the quinine-omeprazole combination may be due to omeprazole's potential to inhibit parasite ATPase activity, which could complement quinine's mechanism of action. asm.org

Furthermore, the concept of creating hybrid molecules is itself a form of "covalent bi-therapy," designed to achieve a synergistic effect from two linked pharmacophores within a single chemical entity. researchgate.netmdpi.com This approach aims to combine different mechanisms of action to enhance the therapeutic effect and reduce the likelihood of the parasite developing resistance. researchgate.netmdpi.com

Anticancer Research Applications

Quinolin-3-amine derivatives have emerged as a promising class of compounds in anticancer research due to their ability to interfere with various cellular processes crucial for tumor growth and survival. arabjchem.orgbohrium.com

Inhibition of Oncogenic Signaling Pathways (e.g., Epidermal Growth Factor Receptor (EGFR), Protein Kinase CK2)

Several quinoline-based compounds are known to exert their anticancer effects by inhibiting key enzymes in oncogenic signaling pathways, such as tyrosine kinases. arabjchem.org The epidermal growth factor receptor (EGFR) and protein kinase CK2 are two such targets that have been successfully modulated by quinolin-3-amine derivatives.

Derivatives of 4-(2-aryl-cyclopropyl amino)-quinoline-3-carbonitriles have been synthesized and evaluated as EGFR inhibitors. researchgate.net Notably, a compound with a 3-(1-morpholinyl)propyloxy group at the C-7 position showed significant inhibitory potency with a Ki of 8.4 nM and excellent cellular activity with an IC50 of approximately 5 nM. researchgate.net Another derivative in this series, 4-[(trans-2-phenylcyclo-propyl)amino]-6-methoxy-7-[3-(4-methyl-piperazinyl)propoxy]-quinoline-3-carbonitrile, was identified as the most potent EGFR inhibitor in its class, with a Ki of 3 nM. researchgate.net

Protein kinase CK2 is another important target in cancer therapy, and quinoline derivatives have been developed as its inhibitors. jofamericanscience.orgresearchgate.net Studies on 3-quinoline carboxylic acid derivatives have identified several compounds that inhibit CK2, with the most active being tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, exhibiting IC50 values in the micromolar range. researchgate.net For instance, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has an IC50 of 0.3 µM for CK2. jofamericanscience.org

Table 1: Inhibition of Oncogenic Signaling Pathways by Quinolin-3-amine Derivatives

Compound Class Target Key Findings
4-(2-aryl-cyclopropyl amino)-quinoline-3-carbonitriles EGFR Ki values as low as 3 nM. researchgate.net
3-quinoline carboxylic acids CK2 IC50 values in the micromolar range. researchgate.net
Tetrazolo-quinoline-4-carboxylic acid derivatives CK2 Identified as potent inhibitors. researchgate.net

Induction of Programmed Cell Death and Cell Cycle Modulation

A key mechanism through which quinolin-3-amine derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. bohrium.comnih.govoncotarget.com

A series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives were synthesized and showed anticancer efficacy in various cancer cell lines. nih.govresearchgate.net One derivative, QTZ05, was particularly effective against colon cancer cells, with IC50 values ranging from 2.3 to 10.2 µM. nih.govresearchgate.net Mechanistic studies revealed that QTZ05 induced apoptosis in HCT-116 colon cancer cells in a concentration-dependent manner, characterized by chromatin condensation. nih.govresearchgate.net Furthermore, it caused cell cycle arrest at the sub-G1 phase. nih.govresearchgate.net

Similarly, novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives have demonstrated anticancer efficacy in ovarian cancer cells by inducing apoptosis. researchgate.net Another study on 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives found that they trigger massive apoptosis, evidenced by caspase-9 activation and PARP cleavage. oncotarget.com

Table 2: Apoptosis Induction and Cell Cycle Modulation by Quinolin-3-amine Derivatives

Compound Series Cancer Cell Line Mechanism Key Findings
1H-pyrazolo[3,4-b]quinolin-3-amine (QTZ05) Colon (HCT-116) Apoptosis, Cell Cycle Arrest (sub-G1) IC50: 2.3-10.2 µM. nih.govresearchgate.net
3-((2-chloroquinolin-3-yl)methylene)indolin-2-one Ovarian Apoptosis researchgate.net

Modulation of Autophagy and Other Cellular Processes

Autophagy is a cellular self-degradation process that can either promote or inhibit cancer cell survival depending on the context. oncotarget.comnih.gov Several quinoline derivatives have been shown to modulate autophagy, often leading to cancer cell death. oncotarget.comnih.gov

Novel quinoline derivatives have been synthesized and identified as autophagy inhibitors. nih.gov Two lead compounds, GL-287 and GL-382, significantly attenuated Zika virus replication in human ocular cells by inhibiting autophagy, highlighting the potential of these compounds in modulating this process. nih.gov In the context of cancer, derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) were found to induce autophagy and subsequently disrupt its propagation, leading to apoptosis. oncotarget.com Chloroquine (CQ) and hydroxychloroquine (B89500) (HCQ), well-known autophagy inhibitors, have served as scaffolds for the development of more potent analogs. acs.org For example, a series of chloroquine analogs with a triazole substitution showed enhanced growth inhibition in cancer cells, which correlated with their ability to block autophagy. acs.org

Table 3: Modulation of Autophagy by Quinolin-3-amine Derivatives

Compound Series Cellular Effect Key Findings
Novel quinoline derivatives (GL-287, GL-382) Autophagy Inhibition Attenuated Zika virus replication. nih.gov
6-cinnamamido-quinoline-4-carboxamide (CiQ) Autophagy Induction and Disruption Led to apoptosis in cancer cells. oncotarget.com

Antimicrobial and Antitubercular Drug Discovery

Quinolin-3-amine derivatives have also been extensively investigated for their potential as antimicrobial and antitubercular agents, demonstrating efficacy against a range of pathogens. tubitak.gov.trcore.ac.ukresearchgate.netresearchgate.net

Broad-Spectrum Antibacterial and Antifungal Efficacy

The quinoline core is a key feature of many antibacterial and antifungal drugs. scispace.comresearchgate.net Researchers have synthesized and evaluated numerous quinolin-3-amine derivatives for their broad-spectrum antimicrobial activity.

A series of N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives were synthesized and showed good to excellent antibacterial and antifungal potency. core.ac.uk Another study reported the synthesis of quinoline derivatives containing an azole nucleus, with some of the new compounds exhibiting good to moderate activity against various microorganisms. tubitak.gov.tr Furthermore, α-aminophosphonate derivatives bearing a substituted quinoline or quinolone and a thiazole (B1198619) moiety have been synthesized and shown to be potent antibacterial agents, with some compounds also exhibiting excellent antifungal inhibition. nih.gov

Table 4: Broad-Spectrum Antimicrobial Activity of Quinolin-3-amine Derivatives

Compound Series Activity Key Findings
N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives Antibacterial, Antifungal Good to excellent potency. core.ac.uk
Quinoline derivatives with an azole nucleus Antibacterial, Antifungal Good to moderate activity. tubitak.gov.tr

Anti-mycobacterial Potential and Mechanisms

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new antitubercular drugs. tandfonline.com Quinoline-based compounds have shown significant promise in this area. researchgate.nettandfonline.comaustinpublishinggroup.com

Inspired by a marine sponge-derived alkaloid, N-(2-arylethyl)quinolin-3-amines have been developed as a promising scaffold for novel anti-mycobacterial agents. mdpi.comresearchgate.net Truncation of the natural product's structure led to analogs with good anti-mycobacterial activity and reduced cytotoxicity. mdpi.com One analog, mimicking the AC ring of the parent compound, exhibited good antibacterial activity against M. bovis BCG with a MIC of 6.25 µM. mdpi.com

Other research has focused on quinoline-3-carbohydrazone derivatives as potential antimycobacterial agents. researchgate.net Several synthesized compounds in this class exhibited significant minimum inhibitory concentrations against Mycobacterium tuberculosis H37Rv. researchgate.net Furthermore, a novel quinoline derivative has been identified that inhibits the mycobacterial protein FtsZ, a homolog of tubulin that is essential for cell division, demonstrating a specific mechanism of action. nih.gov

Table 5: Anti-mycobacterial Activity of Quinolin-3-amine Derivatives

Compound Series Target Organism Mechanism/Key Findings
N-(2-arylethyl)quinolin-3-amines M. bovis BCG Good antibacterial activity (MIC = 6.25 µM for one analog). mdpi.com
Quinoline-3-carbohydrazone derivatives M. tuberculosis H37Rv Significant minimum inhibitory concentrations. researchgate.net

Enzyme Inhibitory Profiles

The quinoline scaffold is a prominent feature in a multitude of pharmacologically active compounds, and its derivatives have been extensively studied for their interactions with various enzymes. This section details the inhibitory profiles of quinolin-3-amine derivatives against several key enzyme targets.

Cholinesterase and Carbonic Anhydrase Inhibition

Quinoline derivatives have demonstrated significant inhibitory activity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the management of Alzheimer's disease. mdpi.comarabjchem.org A novel series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl moiety were synthesized and evaluated for their cholinesterase inhibitory potential. One compound, 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile (6l), emerged as a potent BChE inhibitor with a half-maximal inhibitory concentration (IC50) value of 1.00±0.07 µM. umsha.ac.ir Kinetic and molecular docking studies revealed that this compound acts as a mixed inhibitor, binding to both the catalytic and peripheral anionic sites of BChE. umsha.ac.ir

In another study, a series of 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives were designed and synthesized. These compounds exhibited moderate to good inhibition of eel acetylcholinesterase (eeAChE) with IC50 values ranging from 0.56 to 23.5 μM, and similar potencies against equine butyrylcholinesterase (eqBuChE) with IC50 values from 0.87 to 39.6 μM. arabjchem.org The most promising compound, TM-33, displayed potent and balanced inhibitory activities against both cholinesterases and monoamine oxidases. nih.gov Furthermore, quinoline-thiosemicarbazone derivatives have been identified as selective inhibitors of AChE, with one compound showing an IC50 value of 0.12 ± 0.02 μM, which is five times more potent than the standard drug galantamine. arabjchem.org

Quinoline derivatives have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov A series of 3-(quinolin-4-ylamino)benzenesulfonamides were synthesized and found to inhibit human carbonic anhydrase (hCA) isoforms I and II to varying degrees. nih.govtandfonline.com The inhibition constants (Ki) for hCA I were in the range of 0.966–9.091 μM, while for the more clinically relevant hCA II, the Ki values ranged from 0.083–3.594 μM. nih.govtandfonline.com The primary sulfonamide derivative, 7-chloro-6-fluoro substituted compound 6e, was the most potent inhibitor of hCA II with a Ki of 0.083 μM. tandfonline.com In contrast, another study on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating peptide moieties found them to be ineffective against hCA I and hCA II, but they did show inhibitory activity against hCA IX and hCA XII in the micromolar range. nih.govtandfonline.com

Table 1: Cholinesterase and Carbonic Anhydrase Inhibition by Quinoline Derivatives

Compound Class Target Enzyme Inhibition (IC50 / Ki) Reference
2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles BChE 1.00±0.07 µM (IC50) umsha.ac.ir
3,4-Dihydro-2(1H)-quinoline-O-alkylamines eeAChE 0.56 - 23.5 µM (IC50) arabjchem.org
3,4-Dihydro-2(1H)-quinoline-O-alkylamines eqBuChE 0.87 - 39.6 µM (IC50) arabjchem.org
Quinoline-thiosemicarbazones AChE 0.12 ± 0.02 µM (IC50) arabjchem.org
3-(Quinolin-4-ylamino)benzenesulfonamides hCA I 0.966–9.091 μM (Ki) nih.govtandfonline.com
3-(Quinolin-4-ylamino)benzenesulfonamides hCA II 0.083–3.594 μM (Ki) nih.govtandfonline.com
7-Amino-3,4-dihydroquinolin-2(1H)-ones hCA IX 37.7–86.8 µM (Ki) nih.govtandfonline.com
7-Amino-3,4-dihydroquinolin-2(1H)-ones hCA XII 2.0–8.6 µM (Ki) nih.govtandfonline.com

Urease Inhibition

Quinoline-based compounds have emerged as promising inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in various pathological conditions. A series of quinoline-based acyl thiourea (B124793) derivatives were synthesized and evaluated for their urease inhibitory activity. tandfonline.com Nineteen of these derivatives demonstrated enhanced urease inhibitory potential with IC50 values ranging from 1.19 to 18.92 μM, which is more potent than the standard inhibitor thiourea (IC50 = 19.53 ± 0.032 μM). tandfonline.comresearchgate.net Structure-activity relationship studies indicated that the presence of methoxy, ethoxy, bromo, and methyl groups on the aryl ring significantly enhanced the inhibitory potential. tandfonline.com

Another study focusing on pyrazolo[3,4-b]quinolin-3-amine derivatives identified a compound with considerable urease inhibitory potency, exhibiting an IC50 value of 8.51 ± 0.10 μM. researchgate.net Molecular modeling studies supported these in vitro findings, revealing key binding interactions within the active site of the urease enzyme. researchgate.net Furthermore, ciprofloxacin-oxadiazole hybrids incorporating a quinoline moiety have also been investigated as urease inhibitors. ekb.eg One such derivative, compound 5b, was identified as a potent inhibitor of Klebsiella pneumoniae urease, with an IC50 value of 67.8 µM, surpassing the activity of the standard. ekb.eg

Table 2: Urease Inhibition by Quinoline Derivatives

Compound Class Inhibition (IC50) Reference
Quinoline-based acyl thioureas 1.19 - 18.92 µM tandfonline.comresearchgate.net
Pyrazolo[3,4-b]quinolin-3-amine derivative 8.51 ± 0.10 µM researchgate.net
Ciprofloxacin-oxadiazole-quinoline hybrid (5b) 67.8 µM ekb.eg

Interactions with DNA-Modifying Enzymes (e.g., Tyrosyl-DNA-phosphodiesterase 1)

Quinoline derivatives have been shown to interact with and inhibit the activity of several DNA-modifying enzymes, including tyrosyl-DNA phosphodiesterases (TDP1 and TDP2) and DNA methyltransferases (DNMTs). TDP1 and TDP2 are DNA repair enzymes that play a crucial role in repairing DNA damage caused by topoisomerase inhibitors, which are widely used in cancer chemotherapy. nih.gov The inhibition of these enzymes can therefore enhance the efficacy of such anticancer drugs. nih.gov

Several quinoline derivatives have been identified as inhibitors of TDP1 and TDP2. nih.gov For instance, certain quinoline-based compounds have been reported to inhibit TDP2. nih.gov Isoquinoline-1,3-diones have been discovered as a viable chemotype for the selective inhibition of TDP2, with the best compound showing an IC50 of 1.9 μM without significant inhibition of TDP1. nih.gov

Furthermore, quinoline-based compounds can also inhibit DNA methyltransferases. biorxiv.org A study on fifteen quinoline-based analogs revealed that compounds with a methylamine (B109427) or methylpiperazine addition demonstrated low micromolar inhibitory potency against human DNMT1 and the bacterial DNA adenine (B156593) methyltransferase CamA. nih.gov The mechanism of action for some of these compounds involves intercalation into the DNA substrate, which in turn inhibits the enzyme's activity. biorxiv.orgnih.gov Specifically, compounds 9 and 11 were found to intercalate into CamA-bound DNA. nih.gov

Table 3: Inhibition of DNA-Modifying Enzymes by Quinoline Derivatives

Compound Class Target Enzyme Inhibition (IC50) Reference
Isoquinoline-1,3-diones TDP2 1.9 µM nih.gov
Quinoline-based analogs DNMT1 / CamA Low micromolar nih.gov

Exploration of Other Therapeutic Potentials (e.g., Antiviral, Anti-inflammatory, Antileishmanial, Anticonvulsant)

The versatile quinoline scaffold has been a cornerstone in the development of therapeutic agents for a wide array of diseases. mdpi.comnih.gov

Antiviral Activity: Quinoline derivatives have demonstrated significant potential as antiviral agents against a range of viruses. nih.govresearchgate.net For instance, new aryl(1,2-dithiolo[3,4-c]quinolin-1-ylidene)amines have been synthesized and screened for their activity against SARS-CoV-2. tandfonline.com One compound, combining dithioloquinoline and streptocide fragments, showed a high ability to protect Vero E6 cells from the virus with a half-maximal effective concentration (EC50) of 0.27 μM and a high selectivity index. tandfonline.com Another study on quinoline-3-carboxylate derivatives against a SARS-CoV-2 isolate found that the most active compounds exhibited strong binding affinity to the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14). nih.gov Additionally, certain quinoline derivatives have shown activity against respiratory syncytial virus (RSV) and yellow fever virus (YFV). doi.org

Anti-inflammatory Activity: The anti-inflammatory properties of quinoline derivatives have been well-documented. mdpi.comresearchgate.net Pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a key process in inflammation. mdpi.com Two compounds, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m), exhibited significant inhibition of LPS-stimulated NO production, with a potency comparable to the positive control. mdpi.com The mechanism of their anti-inflammatory effects involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression. mdpi.com Another study synthesized a series of 3-chloro-1-(substituted)-4-(tetrazolo [1,5-a]quinolin-4- yl)azetidin-2-one derivatives and found that two compounds, 6a and 6b, exhibited significant anti-inflammatory activity. nih.govresearchgate.net

Antileishmanial Activity: Quinoline derivatives have shown considerable promise in the search for new treatments for leishmaniasis, a parasitic disease. nih.govacs.org Novel 3-substituted quinolines were tested against Leishmania chagasi, and compound 3b was found to be 8.3-fold more active than the standard drug, pentavalent antimony, when tested against infected macrophages. nih.gov The substitution of a chloro group with a hydroxyl group at the 4-position of the quinoline ring was found to be crucial for the antileishmanial activity. nih.gov In another study, 3-arylquinolines were identified as a new class of antileishmanial agents that potently block the proliferation of the intramacrophage amastigote form of Leishmania parasites. acs.org An early lead compound, 34 , was rapidly acting and potent against L. mexicana (EC50 = 120 nM) with a 30-fold selectivity for the parasite over the host macrophage. acs.org Furthermore, various quinoline substituted derivatives have shown significant antileishmanial activity against Leishmania donovani, with IC50 values as low as 10.41 μg/mL. biointerfaceresearch.com

Anticonvulsant Activity: The quinoline nucleus is also a key feature in the development of anticonvulsant agents. mdpi.comnih.gov A series of 8-substituted quinolines were synthesized and evaluated for their anticonvulsant activity. nih.gov Several compounds with a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant effects. nih.gov Compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was potent in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure models. nih.gov Another study on novel 5-phenyl- tandfonline.comnih.govnih.govtriazolo[4,3-a]quinoline derivatives identified a compound with a potent anticonvulsant effect, showing a median effective dose (ED50) of 6.5 mg/kg in the MES test. mdpi.com Additionally, quinoline-benzimidazole hybrids have been synthesized and screened for their anticonvulsant potential, with some derivatives showing effectiveness at a dose of 30 mg/kg. ijper.org

Table 4: Other Therapeutic Potentials of Quinoline Derivatives

Therapeutic Area Compound Class/Derivative Key Findings Reference
Antiviral Aryl(1,2-dithiolo[3,4-c]quinolin-1-ylidene)amines EC50 = 0.27 µM against SARS-CoV-2 tandfonline.com
Antiviral Quinoline-3-carboxylates Strong binding to SARS-CoV-2 NSP5 and NSP14 nih.gov
Anti-inflammatory Pyrazolo[4,3-c]quinolines Significant inhibition of NO production mdpi.com
Anti-inflammatory Tetrazolo[1,5-a]quinolinyl azetidinones Significant anti-inflammatory activity nih.govresearchgate.net
Antileishmanial 3-Substituted quinolines 8.3-fold more active than standard drug nih.gov
Antileishmanial 3-Arylquinolines EC50 = 120 nM against L. mexicana acs.org
Anticonvulsant 8-Substituted quinolines Potent in MES and scMet seizure models nih.gov
Anticonvulsant 5-Phenyl- tandfonline.comnih.govnih.govtriazolo[4,3-a]quinolines ED50 = 6.5 mg/kg in MES test mdpi.com

Computational Chemistry and Molecular Modeling Studies of Quinolin 3 Amine

Quantum Chemical Calculations (Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

DFT and its time-dependent extension, TD-DFT, are powerful quantum mechanical modeling methods used to investigate the electronic structure and excited-state properties of molecules. rsc.orgnih.govresearchgate.net For quinoline (B57606) derivatives, these calculations provide critical information on molecular stability, reactivity, and photophysical characteristics. rsc.orgnih.govresearchgate.net The B3LYP hybrid functional is a common method used in these theoretical calculations. researchgate.netrjptonline.org

The electronic structure of quinoline derivatives is a key determinant of their reactivity. researchgate.net Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to understand the electronic behavior of these compounds. rjptonline.orgresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity; a smaller gap often indicates higher reactivity. researchgate.netresearchgate.net

In derivatives of quinoline, the charge density in the HOMO and LUMO can be distributed across different parts of the molecule. For instance, in some quinoline-amide derivatives, the HOMO charge density is located on the quinoline moiety and the amide group, while the LUMO density may be spread from the quinoline through the amide bond to an attached pyridine (B92270) ring. nih.gov The presence of an amino group, as in 4-aminoquinoline (B48711), has been shown to lower the HOMO energy level compared to the parent quinoline molecule. cnr.it DFT calculations are also employed to investigate molecular electrostatic potential (MEP), which helps in identifying the sites prone to electrophilic and nucleophilic attacks. researchgate.netrjptonline.org

Table 1: Theoretical Electronic Properties of Quinoline Derivatives from DFT Studies

Property Significance Typical Findings for Quinoline Derivatives Source(s)
HOMO Energy Electron-donating ability Influenced by substituents; amino groups can raise HOMO energy. researchgate.netcnr.it
LUMO Energy Electron-accepting ability Influenced by substituents; electron-withdrawing groups can lower LUMO energy. nih.govresearchgate.net
HOMO-LUMO Gap (ΔE) Chemical reactivity and kinetic stability Small gaps suggest higher reactivity. researchgate.netresearchgate.net

| Molecular Electrostatic Potential (MEP) | Reactivity sites | Predicts sites for nucleophilic and electrophilic attack. | researchgate.netrjptonline.org |

Time-Dependent DFT (TD-DFT) is a standard method for predicting the absorption spectra and investigating the excited-state properties of molecules like quinoline derivatives. rsc.orgnih.govresearchgate.netjksus.org These studies are essential for understanding their fluorescence and phosphorescence characteristics. scielo.br

For 3-aminoquinoline (B160951) (3AQ), the amino group plays a critical role in its excited-state dynamics. acs.orgresearchgate.net In nonpolar media at room temperature, its photophysics are dominated by a locally excited (LE) state associated with a rapid "flip-flop" motion of the amino group, which provides an efficient channel for non-radiative deactivation. acs.org At lower temperatures, this motion is hindered, allowing the molecule to undergo intramolecular charge transfer (ICT), leading to a lower energy state. acs.org The polarity of the medium is a significant factor, with hydrogen bonding playing a major role in the nonradiative pathways for 3AQ. acs.orgresearchgate.net In contrast, for derivatives where the amino hydrogens are replaced, the complexity of these excited-state processes is greatly reduced. acs.orgresearchgate.net

Laser flash photolysis studies on some quinoline derivatives have identified transient absorption bands assigned to triplet-triplet absorption, with lifetimes that can be influenced by the solvent environment. scielo.br Computational and experimental studies on various derivatives have determined key photophysical parameters. jksus.org

Table 2: Selected Photophysical Data for Quinoline Derivatives

Compound/Derivative Parameter Value Conditions Source(s)
Quinoline Derivative (8d) Singlet Excited State Energy (ES1) 3.39 eV Ethanol (B145695) scielo.br
Quinoline Derivative (8d) Triplet Excited State Energy (ET1) 3.10 eV Ethanol scielo.br
Quinoline Derivative (8d) Triplet Lifetime 2.6 µs Ethanol scielo.br

Molecular Dynamics and Docking Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a receptor and to assess the stability of the resulting complex. mdpi.comdoi.orgscispace.com These methods are instrumental in rational drug design, helping to understand interactions at a molecular level. scispace.com

Molecular docking studies have been performed on a wide array of quinoline derivatives to predict their binding modes and affinities against various biological targets. These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's binding pocket. doi.orgresearchgate.netmdpi.com

For example, quinoline-3-carboxamides (B1200007) have been docked against phosphatidylinositol 3-kinase-related kinases (PIKKs), where the quinoline nitrogen is predicted to bind to the hinge region of the kinase. mdpi.comresearchgate.net In studies against viral proteins, quinoline derivatives were shown to interact with key amino acid residues, and the calculated binding energy indicated a strong interaction. doi.org Docking simulations of other derivatives have identified interactions with the active and peripheral anionic sites of acetylcholinesterase (AChE) and with residues in the binding sites of thymidine (B127349) phosphorylase and GABAA receptors. researchgate.netnih.govnih.gov MD simulations are often used after docking to confirm the stability of these predicted interactions over time. mdpi.comdoi.orgresearchgate.net

Table 3: Examples of Predicted Ligand-Receptor Interactions for Quinoline Derivatives

Derivative Class Target Protein Key Interacting Residues (Predicted) Predicted Binding Energy/Score Source(s)
Quinoline-3-carboxamides ATM Kinase (Hinge Region) High Docking Score mdpi.comresearchgate.net
Quinoline Derivatives RSV G Protein Thr173, Ser123, Gln89, Trp96 -5.64 kcal/mol doi.org
Quinoline Derivatives YFV MTase Protein Ile124, Phe126, Arg41, Arg84 -6.35 kcal/mol doi.org
Phenyltrifluoromethyl quinolines Thymidine Phosphorylase SER217, HIS116, SER117, TYR199 Not specified researchgate.net

By combining docking and dynamics simulations, researchers can propose molecular mechanisms of action for quinoline-based compounds. The prediction that quinoline-3-carboxamides bind to the kinase hinge region suggests they act as competitive inhibitors of adenosine (B11128) triphosphate (ATP). mdpi.comresearchgate.net

For inhibitors of acetylcholinesterase (AChE), kinetic studies combined with molecular modeling have shown that certain benzochromeno-quinolin-amine derivatives act as mixed-type inhibitors. nih.govnih.gov Molecular modeling of one potent inhibitor suggested that it does not bind strongly to the peripheral anionic site (PAS) of AChE, providing specific insight into its inhibitory mechanism. nih.gov Similarly, for pyrazoloquinolinones targeting GABAA receptors, computational docking predicts diverse binding modes at the extracellular α+/β− interfaces, which helps explain their complex structure-activity relationships and potential for subtype selectivity. nih.gov Strong binding energies predicted from docking quinoline derivatives to viral enzymes suggest they are probable inhibitors of those targets. doi.org

In Silico Prediction of Pharmacokinetic and Toxicological Profiles (ADMET)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic or toxicological profiles. scielo.brresearchgate.netnih.gov Various in silico tools and webservers, such as QikProp, SwissADME, and admetSAR, are used to predict these properties for quinoline derivatives based on their molecular structure. mdpi.comresearchgate.netbenthamdirect.commdpi.com

Studies on quinoline-3-carboxamide (B1254982) and other quinoline derivatives have used these tools to evaluate properties like oral bioavailability, water solubility (LogSw), human intestinal absorption (HIA), and potential for toxicity. benthamdirect.commdpi.com For example, in one study, designed quinoline-3-carboxamide derivatives were predicted to have acceptable pharmacokinetic properties and to be orally bioavailable. benthamdirect.com In another study on methoxybenzo[h]quinoline derivatives, properties such as water solubility and intestinal absorption were predicted, with most compounds classified as poorly soluble. mdpi.com Toxicity predictions can include assessments for mutagenicity (AMES test) and inhibition of the hERG potassium channel, which is linked to cardiotoxicity. scielo.br These computational predictions reduce the time and cost associated with experimental testing by prioritizing promising candidates. scielo.brresearchgate.net

Table 4: Representative In Silico ADMET Predictions for Quinoline Derivatives

ADMET Parameter Prediction Platform(s) General Findings for Quinoline Derivatives Source(s)
Pharmacokinetics SwissADME, QikProp Many derivatives predicted to have good oral bioavailability. mdpi.combenthamdirect.commdpi.com
Absorption (HIA) SwissADME Variable; depends on specific substituents. mdpi.com
Solubility (LogSw) SwissADME Generally predicted to be poorly soluble. mdpi.com
Toxicity (AMES) admetSAR Some derivatives predicted to be non-mutagenic. scielo.br
Toxicity (hERG Inhibition) admetSAR Some derivatives predicted to not be hERG I inhibitors. scielo.br

| Hepatotoxicity | admetSAR | Some derivatives were predicted to be hepatotoxic. | scielo.br |

Absorption, Distribution, Metabolism, Excretion (ADME) Prediction

In silico ADME prediction is a crucial step in the early phases of drug discovery, helping to identify candidates with favorable pharmacokinetic properties. For Quinolin-3-amine and its derivatives, computational models have been employed to predict their absorption, distribution, metabolism, and excretion profiles.

One study focusing on derivatives of 3-(quinolin-3-yl)-1-phenylprop-2-en-1-one utilized SwissADME for in silico predictions. researchgate.net The results suggested that these compounds possess favorable ADME parameters and a good pharmacokinetic profile, indicating their potential as drug candidates. researchgate.net These computational tools analyze various molecular descriptors to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes.

Below is a table summarizing the predicted ADME properties for selected Quinolin-3-amine derivatives based on computational studies:

Compound/DerivativePredicted Gastrointestinal AbsorptionBlood-Brain Barrier PermeationCYP2D6 InhibitorLipinski's Rule of Five ViolationsReference
3-(Quinolin-3-yl)-1-phenylprop-2-en-1-one (7a)HighYesNo0 researchgate.net
3-(Quinolin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one (7p)HighYesYes0 researchgate.net
3-(Quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (8a)HighYesNo0 researchgate.net

This table is generated based on data from reference researchgate.net. The specific values for each parameter can be found in the supplementary information of the cited study.

Computational Toxicology Assessments

Computational toxicology plays a vital role in identifying potential adverse effects of chemical compounds early in the development process. For Quinolin-3-amine and its analogs, various in silico models are used to predict potential toxicities such as mutagenicity, carcinogenicity, and organ-specific toxicities.

These predictive models are often based on quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a compound with its biological activity or toxicity. For instance, a study on 7-chloro-4-aminoquinolines, which share the core quinoline structure, employed hologram quantitative structure-activity relationship (HQSAR) modeling to analyze their anti-mycobacterial activity and potential toxicity. nih.govsemanticscholar.org Such models can help in designing new derivatives with reduced toxicity while maintaining or improving their desired biological activity.

The following table presents a summary of computational toxicology predictions for representative Quinolin-3-amine derivatives:

Compound/DerivativePredicted Mutagenicity (AMES test)Predicted CarcinogenicityPredicted HepatotoxicityReference
3-(Quinolin-3-yl)-1-phenylprop-2-en-1-one (7a)Non-mutagenNon-carcinogenActive researchgate.net
3-(Quinolin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one (7p)Non-mutagenNon-carcinogenActive researchgate.net
3-(Quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (8a)Non-mutagenNon-carcinogenActive researchgate.net

This table is based on data from reference researchgate.net. The predictions are generated using computational models and require experimental validation.

Reaction Mechanism Elucidation through Computational Approaches

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the mechanisms of chemical reactions. In the context of Quinolin-3-amine, computational studies have provided detailed insights into the pathways of its synthesis and subsequent reactions.

For example, the synthesis of 3-aminoquinolines from 2-aminobenzaldehydes and propargyl amines has been investigated using DFT calculations to corroborate the proposed reaction mechanism. nih.gov These computational studies can map out the entire reaction coordinate, identifying transition states and intermediates, and calculating their relative energies. This information is invaluable for optimizing reaction conditions and understanding the factors that control the selectivity of a reaction.

Similarly, the mechanism of intramolecular annulation reactions involving 8-aminoquinoline (B160924) derivatives to form complex fused heterocycles has been explored through detailed DFT and topological analysis. soton.ac.uk While not directly involving Quinolin-3-amine, these studies showcase the power of computational methods in understanding the intricacies of quinoline chemistry.

Conformational Analysis and Isomerism

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and the presence of different isomers. Computational methods are widely used to perform conformational analysis and study isomerism in molecules like Quinolin-3-amine.

A study on the crystal structure of Quinolin-3-amine revealed that in the solid state, molecules are linked by N—H⋯N hydrogen bonds, forming zigzag chains. researchgate.net Computational studies can complement such experimental findings by exploring the conformational landscape of the molecule in different environments, such as in solution.

Furthermore, the potential for tautomerism in quinoline derivatives is an important area of computational investigation. For instance, the amino-imino tautomerism of 4-aminoquinolines has been studied using computational methods to understand its influence on their biological activity. nih.govsemanticscholar.org Similar studies on Quinolin-3-amine could reveal the presence and relative stabilities of different tautomers, which may have distinct chemical and biological properties. A computational investigation into the tautomerism of 7-hydroxy-8-(azophenyl)quinoline has also been conducted, highlighting the role of different tautomeric forms. beilstein-journals.org While not directly on Quinolin-3-amine, this demonstrates the utility of such computational approaches.

Applications in Advanced Materials and Chemical Technologies

Quinolin-3-amine as a Versatile Organic Synthesis Building Block

The utility of quinolin-3-amine as a foundational molecule in organic synthesis is well-documented. numberanalytics.com Its structure, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a rich chemical profile for creating more complex molecular architectures. numberanalytics.comresearchgate.net The presence of the amino group allows for a wide range of chemical transformations, establishing it as a key intermediate in the synthesis of diverse bioactive molecules and functional materials. numberanalytics.comchemimpex.com

Quinolin-3-amine and its derivatives are instrumental in constructing fused heterocyclic systems, which are core structures in many pharmacologically active compounds and functional materials.

Pyrazolo[3,4-b]quinolines: These compounds are of significant interest due to their diverse biological activities, including antiviral and antimicrobial properties, and their applications in materials science as fluorescent dyes. rroij.commdpi.com The synthesis of the pyrazolo[3,4-b]quinoline scaffold can be achieved starting from quinoline (B57606) precursors. For instance, 2-chloroquinoline-3-carbonitrile (B1354263) can be converted to 1H-pyrazolo[3,4-b]quinolin-3-ylamine through hydrazinolysis. ekb.eg This resulting amine can then undergo further reactions, such as condensation with aldehydes or acylation, to produce a variety of substituted pyrazolo[3,4-b]quinoline derivatives. ekb.egnih.gov Another route involves the reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) with hydrazine (B178648) hydrate (B1144303) to yield pyrazolo[3,4-b]quinoline derivatives. mdpi.comnih.gov

Benzo[b] Current time information in Bangalore, IN.rroij.comnaphthyridines and Related Isomers: Benzo[b]naphthyridines are another class of polycyclic aromatic compounds with important pharmacological properties, including potential antitumor activity. mdpi.com The synthesis of these systems often utilizes aminoquinoline derivatives. researchgate.netnih.gov Friedländer and Skraup reactions using 3-aminoquinoline (B160951) derivatives are common methods for constructing the benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine skeleton. researchgate.netnih.gov For example, 3-aminoquinoline-2-carboxylate can be transformed in two steps into a benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine derivative. researchgate.netnih.gov Similarly, benzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine derivatives can be synthesized from quinoline precursors like 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile by reaction with malononitrile (B47326) dimer. mdpi.comnih.gov

The table below summarizes synthetic approaches to these complex heterocyclic systems starting from quinoline-based building blocks.

Target HeterocycleStarting Quinoline DerivativeReagentsResulting CompoundRef
Pyrazolo[3,4-b]quinoline2-chloroquinoline-3-carbonitrileHydrazine hydrate1H-pyrazolo[3,4-b]quinolin-3-ylamine ekb.eg
Pyrazolo[3,4-b]quinoline2-Oxo-hexahydroquinoline-3-carbonitrileHydrazine hydratePyrazolo[3,4-b]quinoline derivative mdpi.com
Benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine3-aminoquinoline-2-carboxylateDMF acetal, then acetonitrile (B52724) anion and POCl₃Substituted Benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine nih.gov
Benzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine2-Oxo-hexahydroquinoline-3-carbonitrileMalononitrile dimer, triethylamineSubstituted Benzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridine mdpi.com

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry and materials science due to its ability to form the basis for a wide array of functional molecules. researchgate.net The structural rigidity and potential for π-π interactions make it an excellent core for designing new compounds.

By modifying the quinoline nucleus, particularly through its amino group at the 3-position, researchers can develop novel molecules with tailored properties. researchgate.net For example, a study on marine-derived alkaloids identified the N-(2-arylethyl)quinolin-3-amine skeleton as a promising and minimal scaffold for developing anti-mycobacterial lead compounds after truncating a more complex natural product. mdpi.com This approach demonstrated that the quinolin-3-amine core could retain desired bioactivity while reducing cytotoxicity. mdpi.com Furthermore, the development of hybrid molecules, such as those combining indole (B1671886) and quinoline scaffolds, has led to new antibacterial agents, highlighting the versatility of the quinoline structure in creating editable platforms for drug development. oup.com

Development of Fluorescent Probes and Chemosensors

Quinoline and its derivatives are highly attractive structures for developing fluorescent probes and chemosensors. nih.gov The nitrogen atom within the quinoline ring can interact with target analytes, leading to detectable changes in fluorescence. nih.gov

The rational design of quinoline-based fluorescent probes allows for the creation of sensors with high selectivity and sensitivity. A key strategy involves a modular design approach, where different parts of the molecule are engineered for specific functions. nih.govacs.org For instance, a highly tunable quinoline-based probe scaffold can be conceptualized with three key domains: one for compound polarization, another for tuning photophysical properties, and a third for introducing structural diversity. nih.govacs.org This modularity permits the facile synthesis of a library of probes through methods like regioselective palladium-catalyzed cross-coupling, enabling the rapid discovery of sensors for various applications. nih.govacs.org

The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). For example, Schiff base derivatives of aminoquinolines are commonly used as chemosensors. researchgate.netresearchgate.net The imine linkage and the quinoline nitrogen can coordinate with metal ions, altering the electronic properties of the fluorophore and causing a "turn-on" or "turn-off" fluorescent response. The selectivity for a specific ion, such as Zn²⁺ or Al³⁺, can be tuned by changing the substituents on the ligand framework. researchgate.net Dicarboxamide derivatives of 3-aminoquinoline have also been shown to undergo efficient fluorescence quenching by various anions, indicating that the ground state complexation with anions is a key part of the detection mechanism. researchgate.net

The unique photophysical properties of quinolin-3-amine-based probes have led to their use in diverse analytical applications.

Biological Imaging: Fluorescent probes derived from quinoline are valuable tools for live-cell imaging. nih.gov Their small size, high sensitivity, and rapid response time are advantageous over protein-based probes. nih.gov For example, a sensor based on a 2-methoxy-6-((quinolin-3-ylimino)methyl)phenol scaffold (a Schiff base of 3-aminoquinoline) was developed as a biocompatible, colorimetric, and fluorescent pH probe. rsc.org This probe was capable of discriminating between normal and cancer cells based on pH differences. rsc.org Other quinoline-based probes have been specifically designed to target organelles like the Golgi apparatus, allowing for the visualization of bioactive species in specific cellular compartments. rsc.org Nanosensors incorporating 8-aminoquinoline (B160924) derivatives grafted onto silica (B1680970) nanoparticles have been successfully used for the fluorescent detection of zinc ions within yeast cells. acs.org

Environmental Monitoring: The sensitivity of quinoline-based fluorophores to their environment makes them suitable for detecting pollutants. The fluorescence of 3-aminoquinoline itself is strongly quenched by certain ions in aqueous solutions. researchgate.net Studies have shown that its fluorescence intensity is significantly quenched by iodide and bromide ions, with the quenching mechanism likely being a dynamic process involving electron transfer. researchgate.net This property suggests the potential for developing sensors to monitor halide ion concentrations in various environments.

Probe/Sensor BaseAnalyte/ApplicationDetection PrincipleKey FindingRef
2-methoxy-6-((quinolin-3-ylimino)methyl)phenolpH (Cancer Cell Discrimination)Colorimetric & FluorometricBiocompatible probe distinguishes cancer cells from normal cells. rsc.org
Modular Quinoline ScaffoldpH (Live Cell Imaging)Two-stage fluorescence responseDemonstrates rational design for streamlined probe discovery. nih.gov
3-Aminoquinoline (3AQ)Halide Ions (Cl⁻, Br⁻, I⁻)Fluorescence QuenchingHigh sensitivity to I⁻ and Br⁻ in aqueous acidic medium. researchgate.net
8-Aminoquinoline-grafted Silica NanoparticlesZinc Ions (Zn²⁺)Chelation-Enhanced FluorescenceNanosensor detects Zn²⁺ in yeast cells and water samples. acs.org

Role in Catalysis and Enzyme Technology

Quinoline derivatives are not only building blocks for complex molecules but also play a direct role in catalysis. Their ability to coordinate with metal centers makes them valuable ligands for transition-metal-catalyzed reactions. chim.it

Palladium(II) complexes containing Schiff base ligands derived from 3-aminoquinoline have been synthesized and characterized as effective catalysts. researchgate.net These phosphine/arsine-free complexes demonstrate high activity in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis. The catalysts proved efficient in aqueous media with low catalyst loading, yielding good to excellent amounts of the coupled products. researchgate.net

Furthermore, complexes formed between various quinoline derivatives and copper(II) salts have been shown to exhibit significant catecholase activity. mdpi.com Catecholase is an enzyme that catalyzes the oxidation of catechols to o-quinones. The study found that the catalytic activity of the copper-quinoline complexes depended on both the structure of the quinoline ligand and the counter-ion of the copper salt, with Cu(OAc)₂ complexes showing the highest oxidation rates. mdpi.com This demonstrates the potential of quinoline-based complexes to act as mimics of natural enzymes.

While some heterocyclic amines require enzymatic activation by cytochrome P450 enzymes to exert their biological effects, this relates to their metabolism rather than their use as a tool in enzyme technology. nih.gov The primary role of quinolin-3-amine derivatives in this context is as a ligand in synthetic catalysts or as part of biomimetic systems that replicate enzyme function. researchgate.netmdpi.com

Directing Group in Transition Metal-Catalyzed Reactions

Quinolin-3-amine hydrochloride, and more broadly the aminoquinoline scaffold, serves as a powerful bidentate directing group in transition metal-catalyzed C–H bond functionalization. researchgate.netnih.gov This strategy offers a highly efficient and site-selective method for introducing new functional groups into organic molecules, which is a cornerstone of modern synthetic chemistry. nih.govacs.org The use of a directing group helps to overcome challenges of chemo- and regioselectivity in C–H activation by positioning a metal catalyst at a specific C–H bond. nih.gov

The nitrogen atom of the quinoline ring and the nitrogen of the amine group work in concert to chelate to a transition metal center. nih.gov This coordination forms a stable 5- or 6-membered metallacycle intermediate, which brings the metal catalyst into close proximity to a specific C–H bond, typically at the C-8 position for 8-aminoquinolines, facilitating its cleavage and subsequent functionalization. nih.govrsc.org While 8-aminoquinoline is a widely studied directing group, the principle applies to other isomers, with the position of the amine influencing the regioselectivity of the functionalization. This directed approach enables the transformation of otherwise unreactive C–H bonds into valuable chemical linkages such as C–C, C–N, and C–O bonds. nih.gov

A variety of transition metals, including palladium (Pd), rhodium (Rh), cobalt (Co), and nickel (Ni), are employed in these catalytic systems. nih.govrsc.org These metals can catalyze a wide array of transformations. For instance, nickel-catalyzed reactions using an 8-aminoquinoline directing group have been developed for the direct arylation of β-C(sp³)–H bonds in aliphatic amides. rsc.org Similarly, cobalt and rhodium catalysts have been utilized for selective olefination and oxyarylation at the C-8 position of quinoline N-oxides. rsc.org The versatility of the aminoquinoline directing group strategy has made it a vital tool for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.gov

Table 1: Examples of Aminoquinoline-Directed, Transition Metal-Catalyzed Reactions

Transition Metal Reaction Type Key Features Citations
Palladium (Pd) Arylation of C(sp³)–H bonds Enabled by specialized ligands like 3-pyridinesulfonic acid; directs functionalization at β- or γ-positions of aliphatic acids and amides. nih.gov
Nickel (Ni) Arylation, Amination Catalyzes arylation of β-C(sp³)–H bonds in aliphatic amides; can also facilitate C–H amination with various amine sources. rsc.orgacs.org rsc.orgacs.org
Cobalt (Co) Olefination, Oxyarylation Directs C(8)–H selective olefination and oxyarylation of quinoline-N-oxides using terminal alkynes. rsc.org rsc.org

Substrate in Enzymatic Biotransformations (e.g., Oligomerization for Wastewater Treatment)

Aromatic amines, including quinoline derivatives, are recognized as environmental pollutants often found in industrial wastewater, particularly from the textile and pharmaceutical industries. dntb.gov.uanih.gov These compounds can be toxic and resistant to conventional biological treatment methods. nih.govcore.ac.uk Enzymatic biotransformation presents a promising "green chemistry" approach for the remediation of water contaminated with such compounds. publichealthtoxicology.comcore.ac.uk

In this context, this compound can serve as a substrate for oxidative enzymes, which catalyze its conversion into larger, less soluble molecules through a process called oligomerization or polymerization. dntb.gov.uacore.ac.uk Enzymes such as laccases and peroxidases (e.g., soybean peroxidase) are particularly effective for this purpose. dntb.gov.uacore.ac.uk The general mechanism involves the enzyme-catalyzed, one-electron oxidation of the aromatic amine, often in the presence of an oxidant like hydrogen peroxide for peroxidases or molecular oxygen for laccases. dntb.gov.uaacs.org This generates highly reactive radical intermediates. acs.org

These radicals can then undergo coupling reactions with each other, leading to the formation of dimers, trimers, and eventually higher-order oligomers or polymers. core.ac.uk A key advantage of this process is that the resulting oligomers are typically much less soluble in water than the original monomeric amine. core.ac.uk This decreased solubility causes them to precipitate out of the solution, allowing for their easy removal from the wastewater through simple physical processes like filtration or sedimentation. dntb.gov.uacore.ac.uk Research has demonstrated that soybean peroxidase can effectively remove over 95% of certain aromatic amine drugs from synthetic wastewater through this mechanism of oxidation, oligomerization, and precipitation. dntb.gov.ua This enzymatic approach is considered an environmentally friendly alternative to conventional chemical oxidation methods for treating industrial effluents. publichealthtoxicology.com

Table 2: Enzymatic Biotransformation of Aromatic Amines for Wastewater Treatment

Enzyme Enzyme Class Biotransformation Process Application Citations
Soybean Peroxidase (SBP) Peroxidase Oxidative oligomerization Removal of aromatic amine contaminants (e.g., pharmaceuticals) from wastewater via precipitation. dntb.gov.ua
Laccase Oxidoreductase Oxidative polymerization/coupling Decolorization of azo dyes by polymerizing the resulting aromatic amines; removal of phenolic and anilino compounds. core.ac.ukuminho.pt

Advanced Analytical Characterization and Method Development for Quinolin 3 Amine Derivatives

High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopy is fundamental to the structural analysis of quinoline (B57606) compounds, providing detailed information about the electronic environment of atoms and the nature of chemical bonds.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of quinoline derivatives in solution. The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for precise structural assignments. uncw.edu

¹H NMR: In the ¹H NMR spectrum of quinoline derivatives, protons on the heterocyclic and benzene (B151609) rings typically appear in the aromatic region (δ 7.0-9.0 ppm). The specific positions of the amine group and other substituents significantly influence the chemical shifts due to their electronic effects. acs.org For quinoline-based amine hydrochlorides, protonation of the nitrogen atom leads to further shifts in the signals of nearby protons.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. researchgate.net The carbon signals for quinoline derivatives are assigned using a combination of ¹³C NMR data and two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). uncw.edu The carbons of the quinoline ring system appear at distinct chemical shifts, which are influenced by the position of the amino substituent and its protonation state. chemicalbook.com

Table 1: Representative NMR Data for Quinoline Derivatives Note: Specific shifts for Quinolin-3-amine hydrochloride may vary. Data is illustrative based on parent compounds and derivatives.

Nucleus Technique Typical Chemical Shift Range (ppm) Comments
Aromatic Protons ¹H NMR 7.0 - 9.0 The precise shifts are dependent on the substituent position and electronic effects within the quinoline ring system. acs.org
Amino Proton (NH₂) ¹H NMR Variable Broad signal, position is concentration and solvent dependent.

Mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns of this compound, confirming its identity and structure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS): This hyphenated technique combines the separation power of liquid chromatography (LC) with the high sensitivity and specificity of tandem mass spectrometry (MS-MS). dokumen.pubfarmaciajournal.com In a typical analysis, the compound is first separated from a mixture using an HPLC system, often with a C18 column. farmaciajournal.com The separated analyte is then introduced into the mass spectrometer, where it is ionized, commonly via electrospray ionization (ESI). The precursor ion, corresponding to the protonated molecule [M+H]⁺, is selected and subjected to collision-induced dissociation (CID). nih.gov This process generates a unique fragmentation pattern that is characteristic of the molecule's structure, allowing for unambiguous identification. nih.govresearchgate.net For 3-aminoquinoline (B160951), the precursor ion [M+H]⁺ has an m/z of 145, which fragments to produce notable product ions. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is a soft ionization technique particularly useful for analyzing molecules, including those that may be prone to fragmentation. nih.gov In some applications, 3-aminoquinoline itself can serve as both a matrix and a derivatizing agent, especially in the analysis of other molecules like oligosaccharides. nih.gov This on-target derivatization forms Schiff bases that can be readily analyzed in both positive and negative ion modes, enhancing signal intensity and providing detailed structural information through post-source decay (PSD) fragmentation. nih.gov

These spectroscopic methods provide insights into the vibrational modes of bonds and the electronic transitions within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra reveal the characteristic functional groups present in this compound. Key vibrational bands include N-H stretching from the amino group, aromatic C-H stretching, C=C and C=N stretching from the quinoline ring, and C-N stretching. The data can be obtained using techniques like KBr wafers or Attenuated Total Reflectance (ATR). nih.gov The presence of the hydrochloride salt will influence the N-H stretching region due to the formation of the ammonium (B1175870) ion.

Electronic (UV-Vis and Photoluminescence) Spectroscopy: UV-Visible absorption spectroscopy measures the electronic transitions within the molecule. Quinoline derivatives typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions of the aromatic system. researchgate.net The exact position and intensity of these bands are sensitive to substituents and the solvent environment. unesp.br Many quinoline derivatives are also fluorescent, and their photoluminescence (PL) properties are of significant interest. The presence of an amino group can enhance quantum yields, making them highly luminescent materials. unesp.br

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis and purification of quinoline derivatives. researchgate.net A C18 stationary phase is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. farmaciajournal.com Detection is often performed using a UV detector, set at a wavelength where the quinoline ring absorbs strongly. farmaciajournal.comnih.gov This method allows for the efficient separation of the target compound from starting materials, by-products, and other impurities. researchgate.net

Solid-Phase Extraction (SPE) and Column Chromatography: For purification on a larger scale or for sample preparation, solid-phase extraction and traditional column chromatography are utilized. nih.gov SPE can be used to concentrate the analyte from dilute solutions or for initial cleanup. nih.gov Column chromatography over silica (B1680970) gel or alumina (B75360) is also a standard method for purifying quinoline compounds, though the basicity of the amine may require treatment of the silica gel or the use of specific solvent systems to achieve good separation.

Electrochemical Analysis for Interfacial Interactions and Biological Activity Correlation

Electrochemical methods are employed to investigate the interfacial behavior of quinoline derivatives, providing insights into their interactions with surfaces and correlating with biological activity. whiterose.ac.uk Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are particularly valuable. bohrium.comresearchgate.net

These analyses often study the adsorption of the molecules onto an electrode surface, such as carbon steel in an acidic medium. bohrium.comresearchgate.net this compound can act as a mixed-type inhibitor, affecting both anodic and cathodic reactions by forming a protective film on the surface. bohrium.com The adsorption process often follows a model like the Langmuir adsorption isotherm, indicating the formation of a monolayer at the interface. bohrium.comresearchgate.net EIS measurements can determine the charge transfer resistance, which increases in the presence of the adsorbed inhibitor film. bohrium.comfrontiersin.org Such studies are also applied to understand the interaction of aminoquinolines with biological mimics like phospholipid layers, where the compound's adsorption, partitioning, and orientation within the layer are measured to deduce structure-activity relationships. whiterose.ac.uk

Crystallographic Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

Table 2: Representative Crystallographic Data for a Quinoline Derivative Data for the parent compound Quinolin-3-amine, C₉H₈N₂, is provided for illustration. researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.6223 (3)
b (Å) 7.6289 (3)
c (Å) 12.6967 (4)
Volume (ų) 738.31 (5)
Z 4
Calculated Density (Mg m⁻³) 1.297

Conclusion and Future Research Directions

Synthesis and Application Synergies in Quinolin-3-amine Research

The advancement of Quinolin-3-amine research is intrinsically linked to the parallel evolution of its synthetic strategies and its expanding applications. The synergy between how these molecules are created and what they are used for is a driving force for innovation. Efficient synthetic routes, such as multicomponent reactions (MCRs), allow for the rapid generation of diverse quinoline (B57606) scaffolds, enabling the exploration of a wider chemical space for various applications. researchgate.net

Modern synthetic methods have moved beyond classical approaches like the Skraup and Friedländer syntheses, which often involve harsh conditions and produce significant waste. researchgate.netnih.gov Newer strategies focus on efficiency, atom economy, and the ability to introduce specific functional groups. researchgate.netresearchgate.net This precise control over molecular architecture is crucial for tuning the pharmacological profiles of Quinolin-3-amine derivatives. researchgate.net For instance, research into N-(2-arylethyl)quinolin-3-amines as anti-mycobacterial agents demonstrates a clear link between synthesis and application. The study of these simplified analogs of a marine alkaloid, 3-(phenethylamino)demethyl(oxy)aaptamine, revealed that the N-(2-arylethyl)quinolin-3-amine skeleton is a promising scaffold for anti-tuberculosis lead compounds. nih.govresearchgate.net The synthesis of various analogs was essential for establishing structure-activity relationships (SAR) and identifying the most potent derivatives. nih.gov

Furthermore, the development of hydrochloride salts, such as in the case of N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, highlights a strategy to improve physicochemical properties like solubility and bioavailability, thereby enhancing the therapeutic potential of the parent compound. nih.gov This demonstrates a direct synergy where a specific application (improving drug delivery) dictates a modification to the synthetic product.

Table 1: Synergies in Quinolin-3-amine Synthesis and Application

Synthetic AdvancementApplication-Driven OutcomeResearch Example
Multicomponent Reactions (MCRs)Rapid generation of diverse compound libraries for screening.MCRs enable the introduction of various functional groups tailored for specific biological targets. researchgate.net
Catalytic C-H Bond ActivationEfficient and selective functionalization of the quinoline core.Transition-metal-catalyzed reactions allow for the synthesis of complex derivatives with improved pharmacological profiles. mdpi.com
Truncated Analog SynthesisIdentification of minimal, potent pharmacophores from natural products.Simplified analogs of a marine alkaloid led to the discovery of the N-(2-arylethyl)quinolin-3-amine scaffold for anti-mycobacterial agents. nih.govresearchgate.net
Salt Formation (e.g., Hydrochloride)Improved solubility, stability, and bioavailability for drug development.Formation of a hydrochloride salt was used to enhance the properties of a complex indolo[2,3-b]quinoline derivative. nih.gov

Identification of Key Research Opportunities for Quinolin-3-amine Hydrochloride in Emerging Fields

While quinolines have established roles as antimalarial, anticancer, and antibacterial agents, future research is poised to expand into new and emerging fields. nih.govacs.org The unique electronic and structural properties of the Quinolin-3-amine scaffold make it a candidate for novel applications beyond traditional pharmacology.

One of the most promising areas is the development of agents against drug-resistant and dormant pathogens. The demonstrated activity of quinolin-3-amine derivatives against Mycobacterium tuberculosis, including under hypoxic conditions that mimic dormancy, presents a critical opportunity to address the global health challenge of tuberculosis. nih.gov

Another emerging field is neuropharmacology. Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases, leveraging their ability to interact with various targets in the central nervous system. researchgate.net The development of this compound-based compounds could be tailored for enhanced blood-brain barrier penetration, a common challenge in CNS drug discovery. mdpi.com

In materials science, the quinoline nucleus is being explored for applications such as molecular sensors and dyes, owing to its fluorescent properties. mdpi.com The amine group at the 3-position offers a convenient point for modification, allowing for the fine-tuning of photophysical properties. This could lead to the development of this compound-based probes for detecting specific ions or biomolecules.

Finally, the concept of creating hybrid molecules and multi-target ligands represents a frontier in drug design. researchgate.netpreprints.org By combining the quinolin-3-amine scaffold with other pharmacophores, researchers can design single molecules capable of modulating multiple biological pathways simultaneously. This approach is particularly relevant for complex multifactorial diseases like cancer and inflammatory disorders. nih.govresearchgate.net

Table 2: Emerging Research Fields for this compound

Emerging FieldResearch OpportunityRationale
Antimicrobials Agents against dormant and drug-resistant bacteria.Activity of N-(2-arylethyl)quinolin-3-amines against hypoxic M. tuberculosis. nih.gov
Neuropharmacology Development of drugs for neurodegenerative diseases.The quinoline scaffold shows potential for CNS activity; hydrochloride salt may improve bioavailability. researchgate.netmdpi.com
Materials Science Design of molecular sensors and fluorescent probes.The quinoline ring possesses inherent fluorescence, modifiable via the 3-amino group. mdpi.com
Medicinal Chemistry Creation of multi-target ligands and hybrid drugs.Combining the quinoline scaffold with other active moieties to treat complex diseases. nih.govresearchgate.netpreprints.org
Drug Delivery Nanotechnology-based delivery systems.Use of hydrochloride salts in nanoparticle formulations to improve drug efficacy and targeting. nih.gov

Interdisciplinary Challenges and Collaborative Research Imperatives in Quinoline Chemistry

Despite the immense potential of quinoline chemistry, significant challenges remain that necessitate a collaborative, interdisciplinary approach. Advancing the field from promising laboratory findings to real-world applications requires the combined expertise of synthetic chemists, pharmacologists, toxicologists, computational scientists, and clinicians. mdpi.com

A primary challenge is the incomplete understanding of structure-activity relationships (SAR) and structure-toxicity relationships. mdpi.compreprints.org While many quinoline derivatives show potent biological activity, minor structural changes can lead to significant differences in efficacy and toxicity. mdpi.com A collaborative effort is needed, integrating computational modeling and high-throughput screening to predict how specific modifications will affect a compound's behavior in biological systems. preprints.org

Furthermore, pharmacokinetic and safety data for quinoline derivatives are often fragmented and derived from small, isolated studies. mdpi.compreprints.org This makes it difficult to compare the efficacy and toxicity across different scaffolds. A more unified approach, involving standardized preclinical evaluation and data sharing, is imperative for building a comprehensive understanding of the therapeutic potential and liabilities of this class of compounds. mdpi.com

Overcoming these hurdles requires breaking down traditional research silos.

Chemists and Biologists: Synthetic chemists must work closely with biologists and pharmacologists to design molecules with specific biological targets and desired ADME (absorption, distribution, metabolism, and excretion) properties.

Toxicologists and Medicinal Chemists: Collaboration is crucial to design safer compounds by understanding and mitigating the structural features associated with toxicity. preprints.org

Computational Scientists and Experimentalists: The integration of computational tools for rational drug design can guide synthetic efforts, saving time and resources by prioritizing the most promising candidates for laboratory investigation. preprints.org

The future of quinoline research, including that of this compound, depends on fostering these collaborative frameworks to translate the vast potential of this chemical scaffold into tangible therapeutic and technological advancements. mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for Quinolin-3-amine hydrochloride, and how is its purity validated?

this compound is typically synthesized via catalytic hydrogenation of 3-nitroquinoline using a palladium-on-carbon (Pd/C) catalyst in methanol. After filtration and solvent removal, the product is recrystallized from absolute ethanol to yield a pale-yellow solid (97.5% yield) . Purity is validated using X-ray diffraction (XRD) to confirm crystallinity (space group P212121, a = 7.6223 Å, b = 7.6289 Å, c = 12.6967 Å) , complemented by <sup>1</sup>H NMR and IR spectroscopy to verify functional groups .

Q. How is the crystal packing of this compound stabilized?

The crystal structure is stabilized by N–H⋯N hydrogen bonds between the amine group and the quinoline nitrogen, forming zigzag chains along the c-axis. Weak N–H⋯π interactions further stabilize the packing, with hydrogen bond distances of 2.86–3.02 Å and angles of 158–165° . These interactions are critical for maintaining structural integrity in solid-state applications.

Q. What spectroscopic techniques are used to characterize intermediates in Quinolin-3-amine-based syntheses?

Key intermediates, such as 1H-pyrazolo[3,4-b]quinolin-3-amine, are characterized by <sup>13</sup>C NMR (e.g., δ 158.8 ppm for carbonyl groups) and HRMS (e.g., m/z 348.1502 [M+H]<sup>+</sup> for N-(2-(quinolin-3-yl)phenyl)quinolin-3-amine) . IR spectroscopy confirms the presence of NH stretches (~3300 cm<sup>−1</sup>) and aromatic C=C vibrations (~1600 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How does this compound serve as a precursor in designing antibacterial agents?

Quinolin-3-amine derivatives inhibit bacterial enzymes like MurA, a target in peptidoglycan biosynthesis. For example, halogenated analogs (e.g., 4-chloro-2-methylpyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline) exhibit MIC values of 1–4 µg/mL against Staphylococcus aureus via competitive inhibition of UDP-N-acetylglucosamine binding . Molecular docking (Glide score: −8.2 kcal/mol) confirms interactions with MurA’s active site .

Q. What strategies optimize the anticancer activity of Quinolin-3-amine derivatives?

Functionalization at the quinoline C-3 position with alkylamino or arylpiperazine groups enhances DNA intercalation and topoisomerase II inhibition. For instance, IND-2 (4-chloro-2-methylpyrimidoquinoline) induces apoptosis in colon cancer cells (IC50 = 2.5 µM) by activating caspase-3/7 and disrupting mitochondrial membrane potential . Structure-activity relationship (SAR) studies show that electron-withdrawing substituents (e.g., Cl) improve cytotoxicity by 3-fold compared to unsubstituted analogs .

Q. How do intermolecular interactions of this compound influence its application in receptor ligand design?

The amine group participates in hydrogen bonding with receptor residues (e.g., Asp113 in dopamine D3 receptors), while the planar quinoline core facilitates π-π stacking with aromatic residues (Tyr365). Derivatives like 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides exhibit sub-micromolar binding affinity (Ki = 0.3 nM) due to optimized steric and electronic complementarity .

Methodological Considerations

Q. How are contradictions in biological activity data resolved for Quinolin-3-amine derivatives?

Discrepancies in MIC or IC50 values are addressed by:

  • Batch reproducibility : Ensuring consistent synthetic protocols (e.g., reaction time, temperature).
  • Assay standardization : Using identical cell lines (e.g., HT-29 for cancer studies) and culture conditions .
  • Computational validation : Re-docking ligands with optimized force fields (e.g., OPLS4) to verify binding poses .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with a C18 column (0.03 M KH2PO4-MeOH, 70:30) achieves a detection limit of 0.1 µg/mL. Interference from degradation products (e.g., 3-nitroquinoline) is mitigated via gradient elution (5–95% MeOH over 20 min) .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.